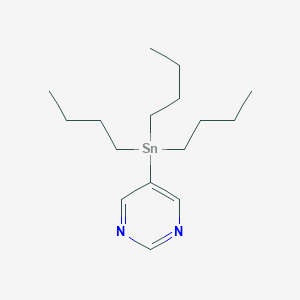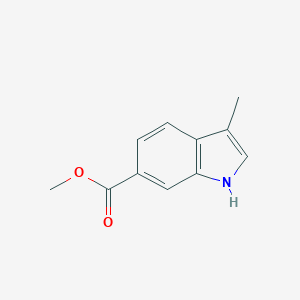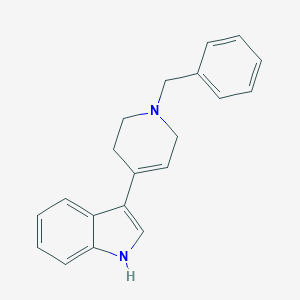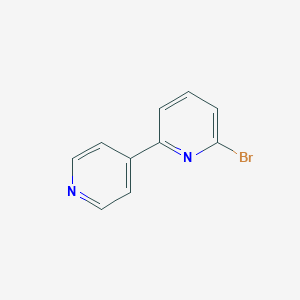
2-(Methylthio)-6-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-6-(trimethylsilyl)pyridine, also known as MTSP, is a chemical compound that belongs to the class of organosulfur compounds. It is widely used in scientific research for its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6-(trimethylsilyl)pyridine is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating the formation of chemical bonds between molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been found to exhibit antifungal activity against various fungal strains, including Candida albicans.
Advantages and Limitations for Lab Experiments
2-(Methylthio)-6-(trimethylsilyl)pyridine has several advantages for use in lab experiments, including its high stability and low toxicity. However, it is important to note that this compound can be difficult to handle due to its high reactivity and sensitivity to air and moisture.
Future Directions
There are several potential future directions for research on 2-(Methylthio)-6-(trimethylsilyl)pyridine, including its use as a catalyst in the synthesis of new organic compounds and its potential applications in drug discovery and material science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
In conclusion, this compound is a unique and versatile chemical compound that has potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important considerations for researchers working with this compound.
Synthesis Methods
The synthesis of 2-(Methylthio)-6-(trimethylsilyl)pyridine can be achieved through several methods, including the reaction of 2-bromo-6-(trimethylsilyl)pyridine with methyl mercaptan in the presence of a palladium catalyst. Another method involves the reaction of 2-chloro-6-(trimethylsilyl)pyridine with sodium methyl mercaptide.
Scientific Research Applications
2-(Methylthio)-6-(trimethylsilyl)pyridine has been extensively researched for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been found to be a useful reagent in the synthesis of various organic compounds, including pyridine derivatives and heterocyclic compounds. Additionally, this compound has been used as a catalyst in various chemical reactions, including cross-coupling reactions and cyclization reactions.
properties
CAS RN |
199273-59-1 |
|---|---|
Molecular Formula |
C9H15NSSi |
Molecular Weight |
197.37 g/mol |
IUPAC Name |
trimethyl-(6-methylsulfanylpyridin-2-yl)silane |
InChI |
InChI=1S/C9H15NSSi/c1-11-8-6-5-7-9(10-8)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
DXPJMFNPVFXSIY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=NC(=CC=C1)SC |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)SC |
synonyms |
Pyridine, 2-(methylthio)-6-(trimethylsilyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)





![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)



